Cas no 1234015-58-7 (Prexasertib dimesylate)

Prexasertib dimesylate is a potent and selective inhibitor of checkpoint kinase 1 (CHK1), a key regulator of the DNA damage response pathway. This small molecule compound demonstrates high inhibitory activity, making it a valuable tool for research in oncology and DNA repair mechanisms. Its dimesylate salt form enhances solubility and stability, facilitating in vitro and in vivo studies. Prexasertib dimesylate has been widely utilized in preclinical studies to investigate CHK1's role in cell cycle arrest and apoptosis, particularly in combination with DNA-damaging agents. Its well-characterized pharmacokinetic and pharmacodynamic properties support its use in mechanistic and therapeutic exploration.
Prexasertib dimesylate structure
Prexasertib dimesylate structure
商品名:Prexasertib dimesylate
CAS番号:1234015-58-7
MF:C20H27N7O8S2
メガワット:557.600481271744
CID:4739831
PubChem ID:137364590

Prexasertib dimesylate 化学的及び物理的性質

名前と識別子

    • LY2606368 dimesylate
    • Prexasertib dimesylate
    • Prexasertib (dimesylate)
    • 5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid
    • 5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dimethanesulfonate
    • LY2606368 (dimesylate)
    • AKOS040756564
    • MS-30149
    • G17369
    • HY-18174E
    • CS-0130202
    • SCHEMBL20591301
    • 1234015-58-7
    • インチ: 1S/C18H19N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H3,(H,2,3,4)
    • InChIKey: HXYBEKZGRNUTBN-UHFFFAOYSA-N
    • ほほえんだ: S(C)(=O)(=O)O.S(C)(=O)(=O)O.O(CCCN)C1C=CC=C(C=1C1=CC(NC2C=NC(C#N)=CN=2)=NN1)OC

計算された属性

  • せいみつぶんしりょう: 557.13625319g/mol
  • どういたいしつりょう: 557.13625319g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 14
  • 重原子数: 37
  • 回転可能化学結合数: 8
  • 複雑さ: 592
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 260

Prexasertib dimesylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-18174E-100mg
Prexasertib dimesylate
1234015-58-7 99.04%
100mg
¥9000 2024-07-20
ChemScence
CS-0130202-5mg
Prexasertib (dimesylate)
1234015-58-7 98.28%
5mg
$110.0 2022-04-28
ChemScence
CS-0130202-25mg
Prexasertib (dimesylate)
1234015-58-7 98.28%
25mg
$350.0 2022-04-28
ChemScence
CS-0130202-100mg
Prexasertib (dimesylate)
1234015-58-7 98.28%
100mg
$900.0 2022-04-28
MedChemExpress
HY-18174E-10mg
Prexasertib dimesylate
1234015-58-7 99.04%
10mg
¥1800 2024-07-20
MedChemExpress
HY-18174E-25mg
Prexasertib dimesylate
1234015-58-7 99.04%
25mg
¥3500 2024-07-20
1PlusChem
1P01V5LW-5mg
Prexasertib dimesylate
1234015-58-7 98%
5mg
$158.00 2023-12-25
Ambeed
A1361702-10mg
5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dimethanesulfonate
1234015-58-7 98%
10mg
$180.0 2024-06-02
MedChemExpress
HY-18174E-10mM*1mLinDMSO
Prexasertib dimesylate
1234015-58-7 99.04%
10mM*1mLinDMSO
¥1350 2023-07-26
ChemScence
CS-0130202-50mg
Prexasertib (dimesylate)
1234015-58-7 98.28%
50mg
$550.0 2022-04-28

Prexasertib dimesylate 関連文献

Prexasertib dimesylateに関する追加情報

Prexasertib Dimesylate: A Comprehensive Overview

Prexasertib dimesylate (CAS No. 1234015-58-7) is a promising compound in the field of oncology, particularly in the development of targeted therapies for cancer treatment. This compound has garnered significant attention due to its potential to inhibit key enzymes involved in cell signaling pathways, making it a candidate for precision medicine approaches.

Prexasertib dimesylate belongs to a class of small molecule inhibitors designed to target the Polo-like kinase 1 (Plk1) enzyme. Plk1 plays a critical role in regulating cell cycle progression, particularly during mitosis. By inhibiting Plk1, Prexasertib dimesylate can potentially arrest cancer cell division and induce apoptosis, offering a novel therapeutic strategy for various malignancies.

Recent studies have highlighted the efficacy of Prexasertib dimesylate in preclinical models of cancer, demonstrating its ability to selectively target tumor cells while sparing normal cells. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the compound. Clinical trials are currently underway to evaluate its safety and efficacy in patients with advanced solid tumors.

The development of Prexasertib dimesylate is part of a broader trend in oncology toward personalized treatment approaches. By leveraging advancements in genomics and proteomics, researchers are able to identify specific molecular targets within tumors, enabling the design of more effective and less toxic therapies.

One of the key advantages of Prexasertib dimesylate lies in its ability to overcome resistance mechanisms that often develop with conventional chemotherapy agents. By targeting a critical node in the cell cycle regulation pathway, this compound has the potential to address treatment refractory cancers that are resistant to current therapies.

Moreover, Prexasertib dimesylate has shown synergistic effects when combined with other anti-cancer agents, suggesting that it could be integrated into multi-drug regimens to enhance therapeutic outcomes. This combinatorial approach is expected to be a major focus in future research and clinical development.

The structural properties of Prexasertib dimesylate contribute to its pharmacokinetic profile, which is essential for its therapeutic effectiveness. Its ability to achieve high concentrations in tumor tissues while maintaining acceptable systemic exposure levels makes it an attractive candidate for further investigation.

In terms of regulatory progress, Prexasertib dimesylate has already completed several phases of preclinical testing, demonstrating robust activity against a wide range of cancer cell lines. These findings have paved the way for early-stage clinical trials, which are crucial for validating its potential as a next-generation cancer therapy.

As research on Prexasertib dimesylate continues to advance, it holds significant promise for improving outcomes in patients with challenging cancers. Its unique mechanism of action, coupled with favorable preclinical data, positions it as a leading candidate in the race to develop more effective and tolerable anti-cancer agents.

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